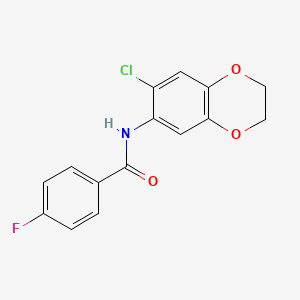

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

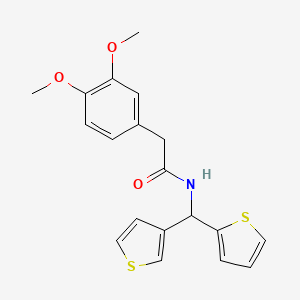

“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzodioxin ring, which is a type of aromatic ether, and an amide group. The presence of chlorine and fluorine atoms suggests that it might have interesting reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodioxin ring, the amide group, and the halogen atoms. The benzodioxin ring is a type of aromatic ether, which means it likely contributes to the stability of the molecule. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present and the overall molecular structure. The benzodioxin ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzodioxin ring and the amide group could affect its polarity, solubility, and boiling and melting points .Scientific Research Applications

Antibacterial and Anti-inflammatory Applications : Compounds with the 1,4-benzodioxin ring, similar to the structure of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, have shown promising antibacterial potential. They have been used as potential therapeutic agents for inflammatory ailments. Specifically, some synthesized sulfonamides bearing this ring have exhibited good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, which is relevant for treating inflammatory diseases (Abbasi et al., 2017).

Antimicrobial Potential : Several derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. Some of these compounds have shown suitable antibacterial and antifungal potential, with particular efficacy in combating microbial strains and fungal infections (Abbasi et al., 2020).

Anti-diabetic Applications : Research has also explored the anti-diabetic potentials of related compounds. Specifically, a series of derivatives were synthesized and evaluated for their inhibitory activities against the α-glucosidase enzyme, which is a therapeutic target for type-2 diabetes. The findings indicated weak to moderate activity against this enzyme, suggesting these compounds as potential therapeutic candidates for diabetes management (Abbasi et al., 2023).

Biofilm Inhibition and Cytotoxicity : Derivatives of the compound have also been studied for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some synthesized molecules displayed suitable inhibitory action against biofilms and showed docile cytotoxicity, which is important for evaluating the safety profile of potential therapeutic agents (Abbasi et al., 2020).

Antibacterial Agents : Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents (Abbasi et al., 2016).

Application in PET Imaging : Research has also explored the potential of similar compounds in positron emission tomography (PET) imaging. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and evaluated as a sigma receptor radioligand, indicating its application in neuroimaging and diagnostics (Shiue et al., 1997).

Future Directions

The study of new compounds like “N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide” could lead to the discovery of new reactions, synthetic methods, or biological activities. Future research could involve detailed experimental studies to determine its physical and chemical properties, reactivity, and potential biological activity .

Properties

IUPAC Name |

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-7-13-14(21-6-5-20-13)8-12(11)18-15(19)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYWMJBHAIKDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide](/img/structure/B2435425.png)

![2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2435426.png)

![N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2435429.png)

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)